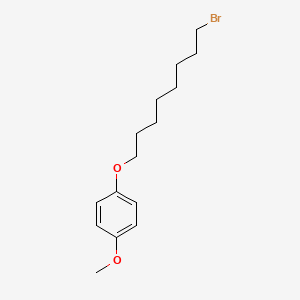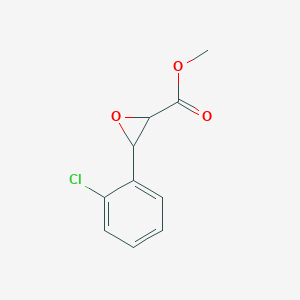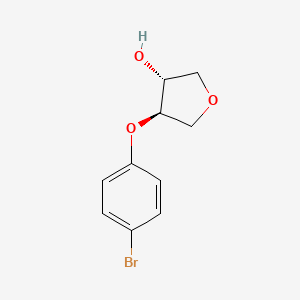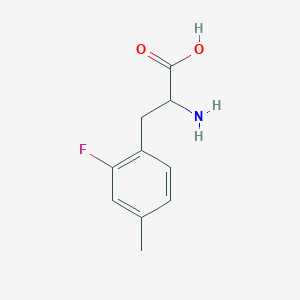
2-amino-3-(2,3,5-trifluorophenyl)propanoic Acid
Vue d'ensemble
Description
“2-amino-3-(2,3,5-trifluorophenyl)propanoic Acid” is a compound with the molecular weight of 219.16 . It is also known as “(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid” and "3,4,5-trifluorophenylalanine" . The compound is typically stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1" . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms on the phenyl ring and the chiral center at the 2-position of the propanoic acid moiety.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Solubility and Thermodynamic Properties
- Thermodynamic Models and Solubility: The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a related compound, was measured in various solvents. Rising temperatures increased solubility in all solvents, and the modified Apelblat equation was the most suitable for correlating the solubility data (Fan et al., 2016).
Synthesis and Pharmaceutical Applications
- Enantioselective Syntheses for Pharmaceutical Building Blocks: A new synthetic strategy for related compounds, such as (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, has been developed. These compounds are crucial in preparing pharmaceuticals like sitagliptin and its derivatives (Fıstıkçı et al., 2012).
Bioimaging and Diagnostic Applications
- Positron Emission Tomography (PET) Imaging: The (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized for brain tumor imaging in PET scans. The (S)-enantiomer showed higher tumor uptake and better tumor-to-brain ratios (McConathy et al., 2010).
Analytical Chemistry and Material Science Applications
- Fluorescence Derivatisation of Amino Acids: 3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally similar to 2-amino-3-(2,3,5-trifluorophenyl)propanoic acid, has been used as a fluorescent derivatizing reagent. The derivatives demonstrated strong fluorescence, making them suitable for biological assays (Frade et al., 2007).
Biochemistry and Enzymatic Studies
- Catalytic Applications in Enzyme Engineering: A PluriZyme with dual transaminase and esterase activities was developed to convert related compounds into intermediates crucial for antidiabetic drug synthesis. This approach demonstrates the potential of enzyme designs for bioinspired cascade reactions (Roda et al., 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/mist/vapors, washing hands and other exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
As a derivative of phenylalanine, it may interact with the same targets as phenylalanine, such as large neutral amino acid transporters .
Mode of Action
The exact mode of action of 2,3,5-Trifluoro-DL-Phenylalanine is not well-documented. Given its structural similarity to phenylalanine, it might interact with its targets in a similar manner. Phenylalanine is known to interact with its targets via sodium-independent, high-affinity transport .
Propriétés
IUPAC Name |
2-amino-3-(2,3,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-7(13)9(14)15)8(12)6(11)3-5/h1,3,7H,2,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJKHKSBWXNFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(C(=O)O)N)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)
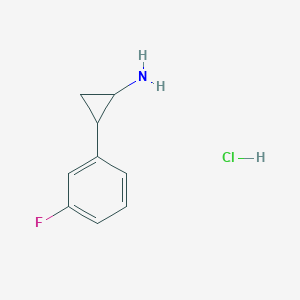
![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)

